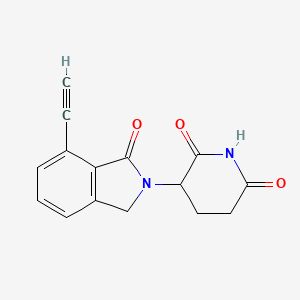![molecular formula C9H18ClNO2 B15297220 {6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)
{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {6,9-Dioxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride
- 8-Oxa-2-azaspiro[4.5]decane
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
6-oxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-2-1-3-9(12-8)4-5-10-7-9;/h8,10-11H,1-7H2;1H |
Clé InChI |
RZOBWGBYZSUECA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC2(C1)CCNC2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
amine hydrochloride](/img/structure/B15297156.png)



![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)



![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)



